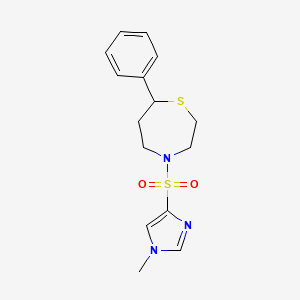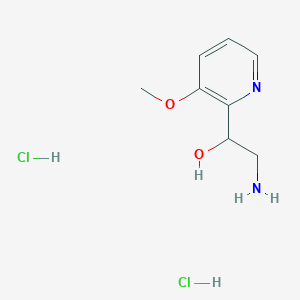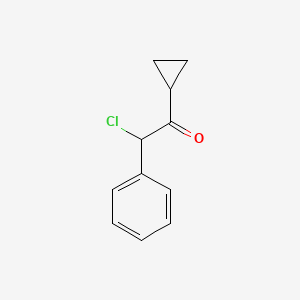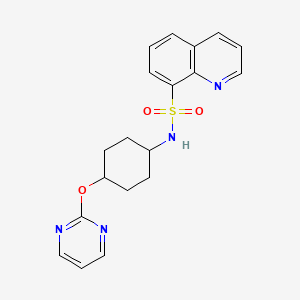
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole, also known as BPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPT belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is not fully understood. However, several studies have suggested that 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole exerts its biological activities by targeting specific proteins and enzymes in the cell. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell survival and proliferation. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to inhibit the activity of DNA topoisomerase II, which is involved in the regulation of DNA replication and transcription.
Biochemical and Physiological Effects:
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit several biochemical and physiological effects. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to inhibit the growth of cancer cells by arresting the cell cycle and inhibiting DNA replication. Moreover, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit antifungal and antiviral activities by targeting specific enzymes and proteins in the cell.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole in lab experiments is its potential as a therapeutic agent for the treatment of cancer, fungal, and viral infections. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to exhibit high potency against cancer cells and has a low toxicity profile. However, one of the limitations of using 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
Several future directions can be explored in the field of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole research. One of the future directions is the development of new analogs of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole with improved solubility and bioavailability. Moreover, the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a therapeutic agent for the treatment of other diseases, such as Alzheimer's and Parkinson's disease, can be explored. Additionally, the mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole can be further elucidated to understand its biological activities better. Finally, the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a drug delivery system for targeted drug delivery can be explored.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral activities. The synthesis method of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been extensively studied, and several modifications have been reported to improve the yield and purity of the product. Although 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has several advantages as a therapeutic agent, its low solubility in water is a significant limitation. Several future directions can be explored in the field of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole research, including the development of new analogs, exploring its potential as a drug delivery system, and understanding its mechanism of action better.
Synthesis Methods
The synthesis of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole involves the reaction of 4-bromobenzaldehyde with thiourea and piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole. The synthesis method of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been extensively studied, and several modifications have been reported to improve the yield and purity of the product.
Scientific Research Applications
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral activities. Several studies have reported the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a therapeutic agent for the treatment of cancer. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Moreover, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to inhibit the growth of cancer cells by targeting the cell cycle and DNA replication. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to exhibit antifungal and antiviral activities, making it a potential candidate for the development of new antifungal and antiviral drugs.
properties
IUPAC Name |
4-(4-bromophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-12-6-4-11(5-7-12)13-10-18-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJVABPZQNPRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)



![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)



![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)